REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.II.Br[C:10]1[S:11][C:12](Br)=[CH:13][CH:14]=1>C1COCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Br:1][C:2]1[S:3][C:4]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:6]=1.[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:10]1[S:11][C:12]([C:2]2[S:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][CH:14]=1 |f:4.5.6.7|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.967 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
Mg
|
Quantity
|
752 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.206 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then transferred with a syringe into an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 2 hours at 0° C. and for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and purification by FC (hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.25 mmol | |
AMOUNT: MASS | 4.229 g | |
YIELD: PERCENTYIELD | 57% |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1SC(=CC1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.896 mmol | |
AMOUNT: MASS | 1.216 g | |
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.II.Br[C:10]1[S:11][C:12](Br)=[CH:13][CH:14]=1>C1COCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Br:1][C:2]1[S:3][C:4]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:6]=1.[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:10]1[S:11][C:12]([C:2]2[S:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][CH:14]=1 |f:4.5.6.7|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.967 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
Mg
|
Quantity
|
752 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.206 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then transferred with a syringe into an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 2 hours at 0° C. and for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and purification by FC (hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.25 mmol | |
AMOUNT: MASS | 4.229 g | |
YIELD: PERCENTYIELD | 57% |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1SC(=CC1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.896 mmol | |
AMOUNT: MASS | 1.216 g | |
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |